molecular formula C8H17NO2 B15313161 ethyl (2S,3R)-2-amino-3-methylpentanoate

ethyl (2S,3R)-2-amino-3-methylpentanoate

Cat. No.: B15313161
M. Wt: 159.23 g/mol
InChI Key: ICPWNTVICOHCML-RQJHMYQMSA-N
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Description

Ethyl (2S,3R)-2-amino-3-methylpentanoate is a chiral ester derivative of the amino acid isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3R)-2-amino-3-methylpentanoate typically involves the esterification of (2S,3R)-2-amino-3-methylpentanoic acid. One common method is the reaction of the amino acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as enzymatic catalysis. Enzymes like lipases can be used to catalyze the esterification process under milder conditions, which is advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of ethyl (2S,3R)-2-amino-3-methylpentanol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2S,3R)-2-amino-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Potential use in drug development due to its chiral nature and biological activity.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2S,3R)-2-amino-3-methylpentanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. Its chiral nature allows for selective binding to molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl (2S,3R)-2-amino-3-methylpentanoate can be compared with other chiral esters of amino acids, such as:

    Ethyl (2S,3R)-2-amino-3-hydroxybutanoate: Similar in structure but with a hydroxyl group instead of a methyl group.

    Ethyl (2S,3R)-2-amino-3-methylbutanoate: Similar but with a shorter carbon chain.

    Ethyl (2S,3R)-2-amino-3-phenylpropanoate: Similar but with a phenyl group instead of a methyl group.

These compounds share similar synthetic routes and chemical properties but differ in their specific applications and biological activities.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (2S,3R)-2-amino-3-methylpentanoate

InChI

InChI=1S/C8H17NO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5,9H2,1-3H3/t6-,7+/m1/s1

InChI Key

ICPWNTVICOHCML-RQJHMYQMSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OCC)N

Canonical SMILES

CCC(C)C(C(=O)OCC)N

Origin of Product

United States

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